Cas no 730968-00-0 (2-({4-(4-methylphenyl)methyl-5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetonitrile)

2-({4-(4-methylphenyl)methyl-5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetonitrile structure
730968-00-0 structure
Product Name:2-({4-(4-methylphenyl)methyl-5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetonitrile
CAS No:730968-00-0
MF:C19H15N5OS
MW:361.420301675797
CID:5419385
Update Time:2025-07-14

2-({4-(4-methylphenyl)methyl-5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile, 2-[[4,5-dihydro-4-[(4-methylphenyl)methyl]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-1-yl]thio]-
    • 2-({4-(4-methylphenyl)methyl-5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetonitrile
    • Inchi: 1S/C19H15N5OS/c1-13-6-8-14(9-7-13)12-23-17(25)15-4-2-3-5-16(15)24-18(23)21-22-19(24)26-11-10-20/h2-9H,11-12H2,1H3
    • InChI Key: IYDCOBOWUJAFQH-UHFFFAOYSA-N
    • SMILES: C(#N)CSC1N2C3=C(C=CC=C3)C(=O)N(CC3=CC=C(C)C=C3)C2=NN=1

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 667.5±65.0 °C(Predicted)
  • pka: 0.35±0.20(Predicted)

2-({4-(4-methylphenyl)methyl-5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetonitrile Pricemore >>

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Additional information on 2-({4-(4-methylphenyl)methyl-5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetonitrile

Introduction to 2-({4-(4-methylphenyl)methyl-5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetonitrile (CAS No. 730968-00-0)

2-({4-(4-methylphenyl)methyl-5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetonitrile is a highly specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 730968-00-0, has garnered attention due to its unique structural properties and potential therapeutic benefits. The molecular structure of this compound incorporates several key functional groups that make it a promising candidate for various biochemical interactions.

The compound's name highlights several important features that contribute to its chemical behavior and reactivity. The presence of a 4-methylphenyl group in the molecular structure suggests a hydrophobic interaction capability, which is crucial for its solubility and binding affinity in biological systems. Additionally, the 5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl moiety introduces a nitrogen-rich heterocyclic ring system, which is known for its stability and ability to participate in hydrogen bonding. These structural elements collectively enhance the compound's potential as a pharmacophore in drug design.

In recent years, there has been growing interest in the development of novel compounds that can interact with biological targets in innovative ways. The 2-(sulfanyl)acetonitrile part of the molecule is particularly noteworthy as it can serve as a linker or anchor for further functionalization. This flexibility allows researchers to modify the compound to target specific biological pathways or receptors. For instance, studies have shown that acetonitrile derivatives can be effective in modulating enzyme activity and receptor binding affinity.

The pharmaceutical industry has been actively exploring the therapeutic potential of heterocyclic compounds like 2-({4-(4-methylphenyl)methyl-5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetonitrile. Recent research indicates that this compound may have applications in the treatment of various diseases by inhibiting key enzymes or interacting with specific cellular receptors. For example, studies have suggested that derivatives of this class of compounds could be effective in managing inflammatory responses and oxidative stress.

One of the most exciting aspects of this compound is its potential to serve as a scaffold for drug development. The combination of the 1,2,4-triazole and aquinazoline rings provides a stable backbone that can be modified to enhance pharmacological properties. Researchers are particularly interested in how these modifications can affect the compound's bioavailability and metabolic stability. This has led to numerous synthetic efforts aimed at optimizing the structure for better drug-like characteristics.

The synthesis of 2-({4-(4-methylphenyl)methyl-5-oxo-4H,5H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetonitrile involves several sophisticated chemical transformations. The process typically starts with the preparation of key intermediates such as 4-methylphenylmethylamine and 5-amino-substituted triazolotriazine derivatives. These intermediates are then coupled using condensation reactions to form the core heterocyclic structure. Subsequent functionalization with the sulfanyl group and acetonitrile moiety completes the synthesis.

The chemical properties of this compound make it an attractive candidate for further investigation in various fields beyond pharmaceuticals. For instance, its ability to form stable complexes with metal ions suggests potential applications in catalysis and material science. Additionally, the compound's photochemical behavior has been studied for its potential use in photodynamic therapy.

In conclusion, 2-{(Sulfonyl)-acetonitrile} (CAS No. 73096800) is a multifaceted compound with significant promise in multiple areas of research and development. Its unique structural features and functional groups make it a valuable tool for scientists working on drug discovery and material science applications. As research continues to uncover new ways to utilize this compound, its importance is likely to grow even further.

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